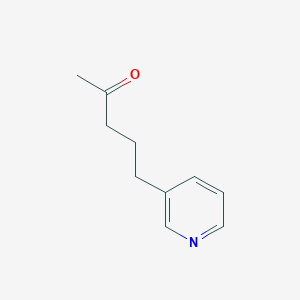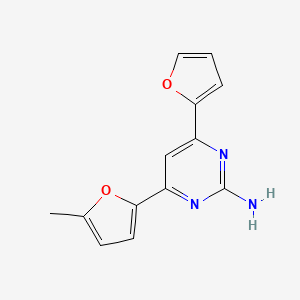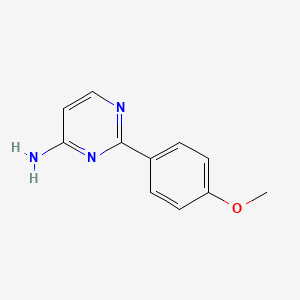
2-(4-Methoxyphenyl)-4-pyrimidinamine
描述
2-(4-Methoxyphenyl)-4-pyrimidinamine (MPP) is a novel pyrimidine derivative that has recently been studied for its potential applications in medicinal chemistry. MPP has been identified as a promising compound for its ability to modulate various biological processes and its potential to act as a drug target. MPP has also been studied for its use in laboratory experiments, providing researchers with a unique tool to study various biological processes.
科学研究应用
2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its potential applications in medicinal chemistry, as it has been identified as a promising compound for its ability to modulate various biological processes and its potential to act as a drug target. This compound has also been studied for its use in laboratory experiments, providing researchers with a unique tool to study various biological processes. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential to inhibit tumor growth and metastasis, as well as its ability to modulate the activity of certain enzymes. In addition, this compound has been studied for its potential to modulate the activity of certain hormones, such as adrenaline and cortisol.
作用机制
The exact mechanism of action of 2-(4-Methoxyphenyl)-4-pyrimidinamine is not yet fully understood, however, it is believed to act by modulating various biological processes. This compound has been shown to inhibit the growth of various cancer cell lines, by inhibiting the activity of certain enzymes and hormones. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate various biochemical and physiological processes. This compound has been shown to inhibit the growth of various cancer cell lines, by inhibiting the activity of certain enzymes and hormones. Additionally, this compound has been studied for its potential to modulate the activity of certain hormones, such as adrenaline and cortisol. Additionally, this compound has been studied for its ability to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins.
实验室实验的优点和局限性
2-(4-Methoxyphenyl)-4-pyrimidinamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be synthesized in high yields, making it a cost-effective option for research. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. The major limitation of this compound is that its exact mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in various experiments.
未来方向
The potential applications of 2-(4-Methoxyphenyl)-4-pyrimidinamine are vast and there are many future directions for research. One potential future direction is to further explore the mechanism of action of this compound and to develop new methods for synthesizing the compound. Additionally, further research into the potential applications of this compound in medicinal chemistry is warranted, as it has been identified as a promising compound for its ability to modulate various biological processes. Additionally, further research into the potential of this compound to modulate the activity of certain hormones, such as adrenaline and cortisol, is warranted. Finally, further research into the potential of this compound to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins, is also warranted.
属性
IUPAC Name |
2-(4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHVMLMCXPCVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)
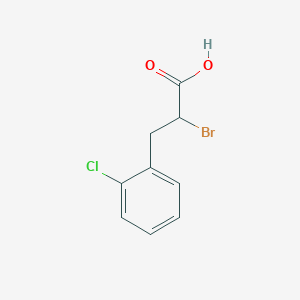
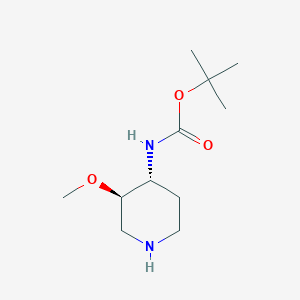
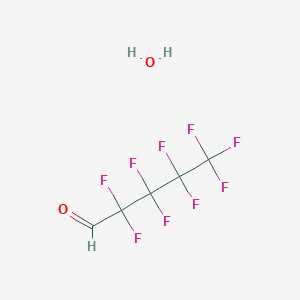


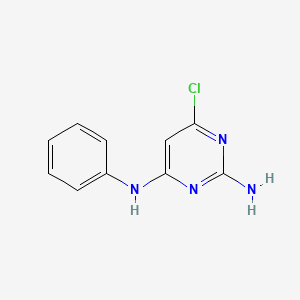

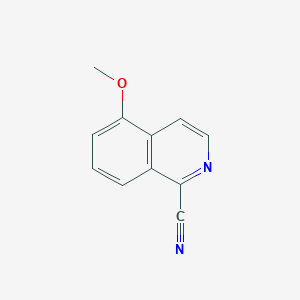

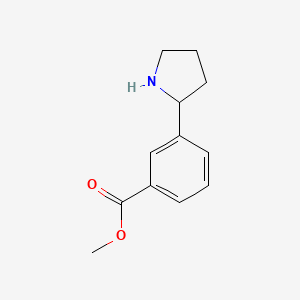
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
